molecular formula C7H3Cl2NO B103352 3,6-Dichlorobenzo[d]isoxazole CAS No. 16263-54-0

3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352
CAS No.: 16263-54-0
M. Wt: 188.01 g/mol
InChI Key: POPXRBHETNDMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichlorobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3Cl2NO. It is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential . The compound features a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxy-6-chlorobenzisoxazole with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in a microwave reactor at 150°C for 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial application, given the appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichlorobenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the isoxazole ring.

Scientific Research Applications

3,6-Dichlorobenzo[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichlorobenzo[d]isoxazole is not fully elucidated. it is known that isoxazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

  • 3-Chlorobenzo[d]isoxazole
  • 5-Chlorobenzo[d]isoxazole
  • 3,5-Dichlorobenzo[d]isoxazole

Comparison: 3,6-Dichlorobenzo[d]isoxazole is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,6-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXRBHETNDMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544035
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-54-0
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.